molecular formula C17H20N2O2 B1318027 N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide CAS No. 953756-73-5

N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide

Cat. No. B1318027
M. Wt: 284.35 g/mol
InChI Key: NCLMKDVQQOZISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide, also known as ADL5859, is a biochemical used for proteomics research . It has a molecular formula of C16H18N2O2 and a molecular weight of 270.33 g/mol .


Molecular Structure Analysis

The molecular structure of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide is defined by its molecular formula, C16H18N2O2 . For a detailed structural analysis, a crystallographic study would be required, which is not provided in the search results.


Chemical Reactions Analysis

The specific chemical reactions involving N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide are not provided in the search results. As a biochemical, it may participate in various biological reactions, particularly in the context of proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide can be inferred from its molecular formula, C16H18N2O2, and its molecular weight, 270.33 g/mol . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Safety And Hazards

N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide is labeled as an irritant . It is intended for research use only and is not for human or veterinary use.

properties

IUPAC Name

N-(3-aminophenyl)-2-(2,6-dimethylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-6-4-7-12(2)16(11)21-13(3)17(20)19-15-9-5-8-14(18)10-15/h4-10,13H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLMKDVQQOZISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide

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